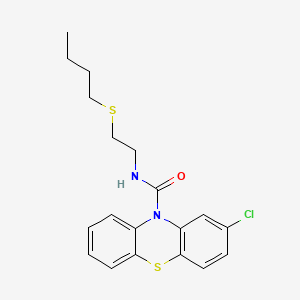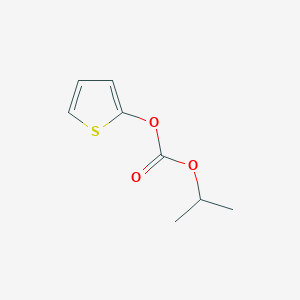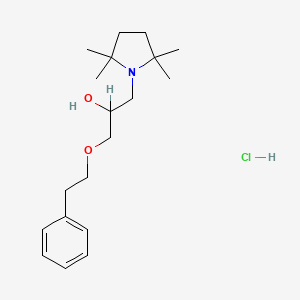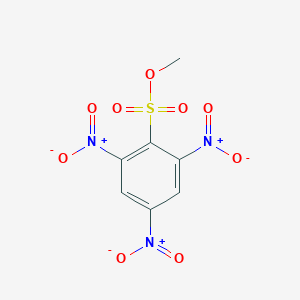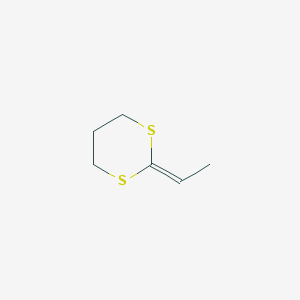
1-Cyano-2-(ethoxymethyl)guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyano-2-(ethoxymethyl)guanidine is a chemical compound with the molecular formula C5H10N4O. It is a derivative of guanidine, a functional group known for its high basicity and ability to form hydrogen bonds.
準備方法
The synthesis of 1-Cyano-2-(ethoxymethyl)guanidine typically involves the reaction of an amine with an activated guanidine precursor. One common method includes the use of cyanamides that react with derivatized amines. Transition-metal-catalyzed guanidine synthesis is also a viable approach, involving catalytic guanylation reactions of amines with carbodiimides . Industrial production methods often employ scalable and efficient catalytic processes to ensure high yields and purity.
化学反応の分析
1-Cyano-2-(ethoxymethyl)guanidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the cyano group can be replaced by other nucleophiles under appropriate conditions.
Condensation: This compound can participate in condensation reactions with nitriles to form guanidines and melamine derivatives
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-Cyano-2-(ethoxymethyl)guanidine has a wide range of scientific research applications:
Biology: The compound’s ability to form hydrogen bonds makes it useful in studying molecular interactions and enzyme mechanisms.
Industry: It is used in the production of adhesives, resins, and as a curing agent for epoxy resins.
作用機序
The mechanism of action of 1-Cyano-2-(ethoxymethyl)guanidine involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. In biological systems, guanidine compounds can inhibit voltage-gated potassium channels, leading to enhanced release of neurotransmitters such as acetylcholine . This mechanism underlies its potential therapeutic applications in neuromuscular diseases.
類似化合物との比較
1-Cyano-2-(ethoxymethyl)guanidine can be compared with other guanidine derivatives such as:
2-Cyanoguanidine: Known for its use in the synthesis of melamine and as a slow-release fertilizer.
N,N’-Disubstituted guanidines: These compounds are used in pharmaceuticals and organocatalysis.
Therbogrel: A tris-substituted guanidine with activity similar to aspirin, used as a thromboxane A2 receptor/synthase inhibitor.
The uniqueness of this compound lies in its specific structural features and the resulting chemical reactivity, making it a valuable compound for various applications.
特性
CAS番号 |
51209-99-5 |
|---|---|
分子式 |
C5H10N4O |
分子量 |
142.16 g/mol |
IUPAC名 |
1-cyano-2-(ethoxymethyl)guanidine |
InChI |
InChI=1S/C5H10N4O/c1-2-10-4-9-5(7)8-3-6/h2,4H2,1H3,(H3,7,8,9) |
InChIキー |
GYOFNDXYYZXBMV-UHFFFAOYSA-N |
正規SMILES |
CCOCN=C(N)NC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5h-Imidazo[1,5-c][1,3]oxazine](/img/structure/B14650961.png)
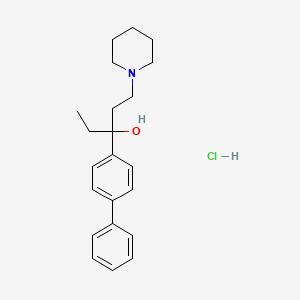
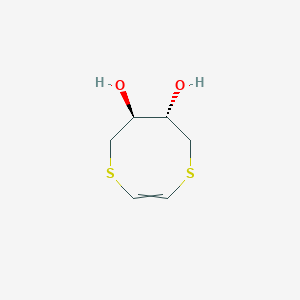

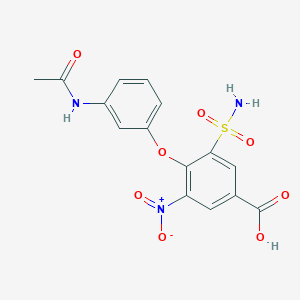
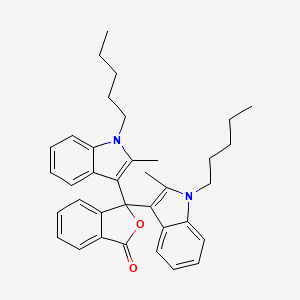
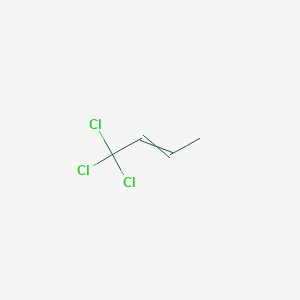
![N-[3-(2-Chlorobenzoyl)-5-ethylthiophen-2-yl]-2-iodoacetamide](/img/structure/B14650990.png)
